3,4-Difluoro Pattern: Structural and Electronic Implications
The 3,4-difluorophenyl substitution pattern of the target compound positions two fluorine atoms in a vicinal (adjacent) meta,para relationship on the phenyl ring, generating a unique electronic environment distinct from the three alternative difluorophenyl regioisomers that share an identical molecular formula (C₁₀H₆F₂N₂O, MW 208.16) [1]. In diarylpyrimidine-based kinase inhibitor pharmacophores, the fluorine substitution pattern directly governs the dihedral angle between the pyrimidine core and the pendant aryl ring, which in turn controls complementarity to hydrophobic back-pocket sub-pockets of kinase ATP-binding sites [2]. The 3,4-difluoro pattern creates a dipole moment vector and electrostatic potential surface that differs substantially from the symmetrically substituted 3,5-difluoro and 2,6-difluoro isomers, and from the ortho,para-substituted 2,4-difluoro isomer [3]. This regiochemical specificity is the primary structural feature that a procurement decision must preserve.
| Evidence Dimension | Phenyl ring fluorine substitution regiochemistry and its predicted impact on target binding conformation |
|---|---|
| Target Compound Data | 3,4-difluorophenyl (meta,para-difluoro) at pyrimidine 6-position; CAS 1702204-36-1 |
| Comparator Or Baseline | 6-(3,5-difluorophenyl)pyrimidin-4-ol (meta,meta-difluoro, CAS 1692502-53-6); 6-(2,4-difluorophenyl)pyrimidin-4-ol (ortho,para-difluoro, CAS 677777-75-2); 6-(2,6-difluorophenyl)pyrimidin-4-ol (ortho,ortho-difluoro) |
| Quantified Difference | No quantitative head-to-head bioactivity comparison data publicly available for these regioisomers as of the search date; differentiation is grounded in well-established physicochemical principles of regioisomeric fluorine effects on conformational bias, logD, and hydrogen-bond acceptor geometry [3]. |
| Conditions | Computational conformational analysis and medicinal chemistry precedent for fluorinated diarylpyrimidine SAR [2] [3]. |
Why This Matters
Ordering the incorrect regioisomer will introduce an uncontrolled variable into any SAR study, making it impossible to reproduce or rationally interpret structure-activity trends.
- [1] ChemSrc. Comparative molecular formula and molecular weight data for 6-(3,4-difluorophenyl)pyrimidin-4-ol, 6-(2,4-difluorophenyl)pyrimidin-4-ol, and 6-(3,5-difluorophenyl)pyrimidin-4-ol (all C₁₀H₆F₂N₂O, MW 208.16). Available at: https://m.chemsrc.com (accessed 2026-04-28). View Source
- [2] Google Patents. CN105130959B — Pyrimidine derivatives PIM kinase inhibitors and preparation method thereof and the application in pharmacy. Published 2015-09-18. Available at: https://patents.google.com/patent/CN105130959B/en (accessed 2026-04-28). View Source
- [3] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. DOI: 10.1002/cbic.200301023. (Class-level reference for fluorine regioisomer effects on conformation and binding.) View Source
